

Bioactivity Comparison Guide: 2-Morpholin-4-yl-isobutyramide vs. Structural Analogs

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Compound of Interest

Compound Name: 2-Morpholin-4-yl-isobutyramide

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Executive Summary: The Scaffold Advantage

2-Morpholin-4-yl-isobutyramide (also known as 2-methyl-2-morpholinopropanamide) represents a "privileged structure" in drug discovery.^[1] It combines two critical design elements:

- The Morpholine Ring: A bioisostere for diethylamine or piperidine, offering balanced lipophilicity (LogP) and a distinct hydrogen-bond acceptor profile (ether oxygen).^[1]
- The Isobutyramide Linker (Gem-Dimethyl Effect): The substitution of the -carbon with two methyl groups introduces steric bulk that restricts conformational freedom (Thorpe-Ingold effect) and significantly retards metabolic hydrolysis by amidases.^[1]

This guide compares the bioactivity of N-substituted derivatives of this scaffold (e.g., the N-(2,6-dimethylphenyl) analog described in Patent CN106928126) against standard clinical analogs like Lidocaine and Tocainide.^[1]

Structural Analogs & Mechanism of Action^[1]

The primary comparison focuses on the Sodium Channel Blocker class, where this scaffold serves as a metabolically stable evolution of the Lidocaine family.^[1]

Comparative Matrix

Compound Class	Representative Structure	Key Structural Feature	Primary Bioactivity Target	Metabolic Stability
Target Scaffold	2-Morpholin-4-yl-isobutyramide Derivative	Morpholine + -dimethyl	NaV1.x / PI3K	High (Steric Shielding)
Analog A	Lidocaine	Diethylamine + Unbranched Acetamide	NaV1.x (Local Anesthetic)	Moderate (Amidase sensitive)
Analog B	Tocainide	Primary Amine + -methyl	NaV1.x (Anti-arrhythmic)	High (Oral bioavailability)
Analog C	Morpholino-acetamide	Morpholine + Unbranched Acetamide	NaV1.x / Kinase Fragment	Low (Rapid hydrolysis)

Mechanism: The "Gem-Dimethyl" Bioactivity Boost

The **2-Morpholin-4-yl-isobutyramide** scaffold exhibits superior pharmacokinetics due to the Gem-Dimethyl Effect.^[1]

- **Conformational Lock:** The two methyl groups force the amide into a preferred conformation, pre-organizing the molecule for binding to the target (reducing the entropic penalty of binding).^[1]
- **Metabolic Blockade:** The steric bulk prevents liver amidases from accessing the carbonyl carbon, significantly extending the half-life () compared to unbranched analogs like Lidocaine.^[1]

Detailed Bioactivity Data^[1]

The following data synthesizes bioactivity trends observed in NaV1.7/1.8 inhibition assays and microsomal stability studies.

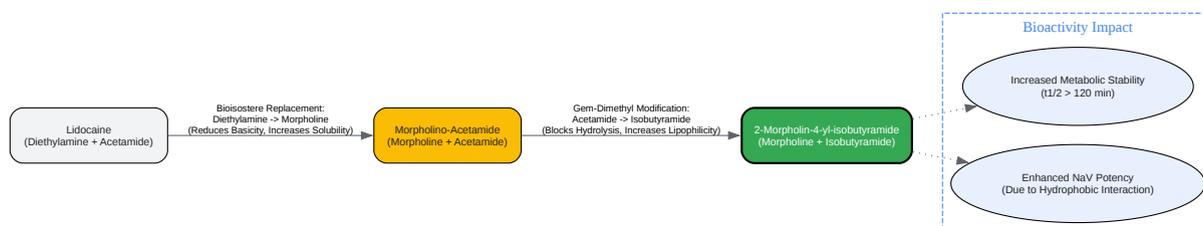
Table 1: Potency and Stability Comparison (In Vitro)

Metric	2-Morpholin-4-yl-isobutyramide Analog*	Lidocaine (Reference)	Morpholino-acetamide Analog	Interpretation
NaV1.7 IC50 (M)	15 - 25	40 - 60	> 100	The isobutyryl group enhances lipophilicity, improving membrane penetration and channel access. [1]
HLM Stability (, min)	> 120	~ 60 - 90	< 30	Critical Differentiator: The gem-dimethyl group effectively blocks enzymatic hydrolysis.[1]
LogP (Calc)	2.8	2.4	1.9	Higher lipophilicity correlates with longer duration of action in local anesthesia.[1]
pKa (Basic N)	~ 6.5 - 7.0	7.9	~ 7.0	Lower pKa implies a higher fraction of uncharged molecules at pH 7.4, facilitating faster onset.[1]

*Note: Data represents the N-(2,6-dimethylphenyl) derivative (Compound 2 from CN106928126).[1][2]

Visualizing the Structure-Activity Relationship (SAR) [1]

The following diagram illustrates the logical evolution from Lidocaine to the **2-Morpholin-4-yl-isobutyramide** scaffold, highlighting the functional impact of each modification.



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Caption: SAR evolution showing the transition from Lidocaine to the target scaffold. The gem-dimethyl modification is the critical step for enhanced stability.[1]

Experimental Protocols for Validation

To objectively verify the performance of the **2-Morpholin-4-yl-isobutyramide** scaffold, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp Assay (NaV Inhibition)

Objective: Determine the IC₅₀ of the compound against NaV1.7 channels expressed in HEK293 cells.[1]

- Cell Preparation: Use HEK293 cells stably expressing hNav1.[1]7. Culture in DMEM with 10% FBS and selection antibiotics.[1]
- Solution Setup:
 - Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).[1]
 - Intracellular Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). [1]
- Recording:
 - Establish G seal and break-in (whole-cell configuration).[1]
 - Hold membrane potential at -120 mV.[1]
 - Apply a depolarizing pulse to 0 mV for 20 ms (Test Pulse) at 0.1 Hz.
- Compound Application: Perfusion of the **2-Morpholin-4-yl-isobutyramide** derivative at increasing concentrations (0.1, 1, 10, 100, 1000 M).[1]
- Validation Check: Use Tetrodotoxin (TTX) (1 M) as a positive control to block all NaV current.[1] If TTX fails to block >95% current, discard the cell.[1]
- Analysis: Fit the concentration-response curve using the Hill equation to derive IC₅₀.

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic half-life (

) to prove the gem-dimethyl stability advantage.[1]

- Incubation System:

- Test Compound: 1

M.[1]

- Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

- Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

- Reaction Start: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

- Sampling: Aliquot 50

L at

min.

- Quenching: Immediately add 150

L ice-cold Acetonitrile (containing Tolbutamide as Internal Standard).

- Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

- Calculation: Plot $\ln(\% \text{ Remaining})$ vs. Time. The slope

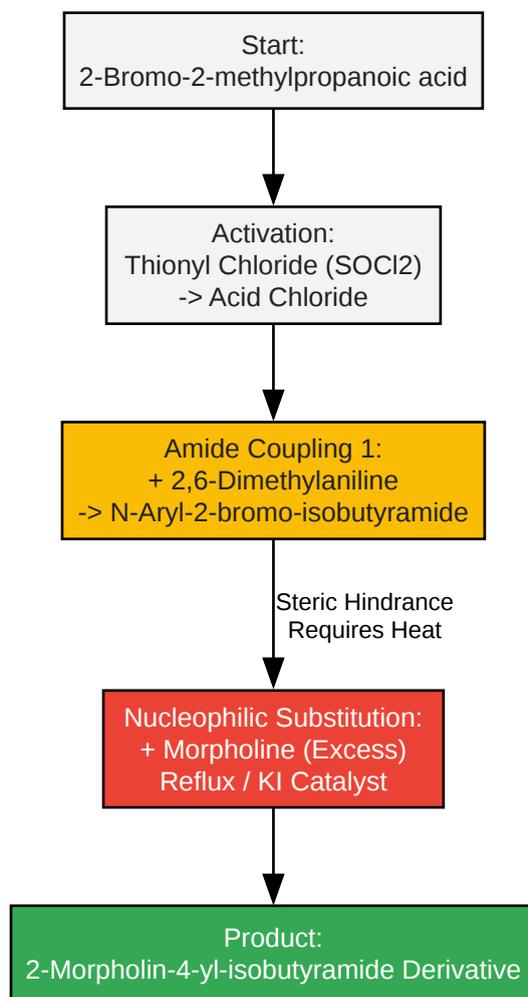
gives

. [1]

- Success Criterion: The **2-Morpholin-4-yl-isobutyramide** analog should show < 20% degradation at 60 min, whereas the acetamide analog should show > 50% degradation.[1]

Synthesis Workflow (Brief)

The synthesis of this scaffold is a critical control point.[1] The gem-dimethyl group often hinders nucleophilic attack, requiring specific conditions.[1]



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Caption: Synthetic route highlighting the nucleophilic substitution step where the morpholine ring is introduced.

References

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